molecular formula C10H12ClNO4S B12067753 3-Chloro-4-(propane-1-sulfonamido)benzoic acid

3-Chloro-4-(propane-1-sulfonamido)benzoic acid

Cat. No.: B12067753
M. Wt: 277.73 g/mol
InChI Key: GXUNQBFHPQQOAJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(propane-1-sulfonamido)benzoic acid is a sulfonamide derivative characterized by a benzoic acid backbone substituted with a chlorine atom at the 3-position and a propane-1-sulfonamido group at the 4-position (molecular formula: C₁₁H₁₄ClN₃O₃S) . Its structure combines electron-withdrawing (chloro) and hydrogen-bonding (sulfonamido) groups, which influence its chemical reactivity and biological interactions. The compound is synthesized via multi-step reactions, often requiring precise conditions such as temperature control and solvents like dimethylformamide (DMF) to stabilize intermediates and optimize yields .

In biological systems, the sulfonamido group mimics p-aminobenzoic acid (PABA), enabling competitive inhibition of bacterial dihydropteroate synthase—a key enzyme in folate synthesis .

Properties

Molecular Formula

C10H12ClNO4S

Molecular Weight

277.73 g/mol

IUPAC Name

3-chloro-4-(propylsulfonylamino)benzoic acid

InChI

InChI=1S/C10H12ClNO4S/c1-2-5-17(15,16)12-9-4-3-7(10(13)14)6-8(9)11/h3-4,6,12H,2,5H2,1H3,(H,13,14)

InChI Key

GXUNQBFHPQQOAJ-UHFFFAOYSA-N

Canonical SMILES

CCCS(=O)(=O)NC1=C(C=C(C=C1)C(=O)O)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthetic preparation of 3-Chloro-4-(propane-1-sulfonamido)benzoic acid involves several steps

    Chlorination of Benzoic Acid: Start by chlorinating benzoic acid to introduce the chlorine atom.

    Sulfonation: Next, perform sulfonation using sulfuric acid to add the sulfonamide group.

    Propanesulfonamide Addition: Finally, react the sulfonated benzoic acid with propanesulfonamide to form the desired compound.

Industrial Production: Industrial production methods may vary, but the above synthetic steps provide a general framework for its preparation.

Chemical Reactions Analysis

3-Chloro-4-(propane-1-sulfonamido)benzoic acid can undergo various reactions:

    Oxidation: It may participate in oxidation reactions.

    Reduction: Reduction processes are also possible.

    Substitution: The chlorine atom can be substituted by other groups.

Common reagents and conditions depend on the specific reaction. Major products formed from these reactions include derivatives of the compound with modified functional groups.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block in organic synthesis.

    Biology: Investigated for potential biological activities.

    Medicine: May have pharmaceutical applications.

    Industry: Employed in the production of specialty chemicals.

Mechanism of Action

The precise mechanism by which 3-Chloro-4-(propane-1-sulfonamido)benzoic acid exerts its effects depends on its specific interactions with molecular targets and pathways. Further research is needed to elucidate these mechanisms fully.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness lies in its substitution pattern and functional groups. Below is a comparative analysis with analogous molecules:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Key Features Biological/Reactivity Differences Reference
3-Chloro-4-(propane-1-sulfonamido)benzoic acid C₁₁H₁₄ClN₃O₃S Chloro (C3), propane-1-sulfonamido (C4), carboxylic acid Potent bacterial enzyme inhibition via sulfonamido
4-(Propane-2-sulfonamido)benzoic acid C₁₀H₁₂N₂O₅S Propane-2-sulfonamido (C4) isomer Reduced steric hindrance; lower enzyme affinity
Ethyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate C₁₂H₁₁ClN₂O₂ Ester group (vs. carboxylic acid), pyrazole substituent Altered solubility; divergent pharmacological targets
3-Chloro-4-(dimethylsulfamoyl)benzoic acid C₉H₉ClNO₄S Dimethylsulfamoyl (vs. propane-sulfonamido) Enhanced lipophilicity; varied receptor interactions
3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid C₁₆H₁₃ClN₂O₄S Allyl-sulfamoyl group; chlorophenyl substituent Broader reactivity in electrophilic substitutions

Key Observations :

Positional Isomerism :

  • The propane-1-sulfonamido group in the target compound provides distinct steric and electronic effects compared to its propane-2-sulfonamido isomer. The latter’s branched structure reduces intermolecular interactions, lowering biological activity .
  • Similarly, Ethyl 3-chloro-4-(1H-pyrazol-1-yl)benzoate lacks the sulfonamido group but incorporates a pyrazole ring, shifting its pharmacological profile toward anti-inflammatory rather than antimicrobial activity .

3-[(4-Chlorophenyl)(prop-2-en-1-yl)sulfamoyl]benzoic acid introduces an allyl group, enabling participation in Diels-Alder or thiol-ene reactions for targeted drug conjugates .

Halogenation Effects: The chloro substituent at C3 enhances electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution (e.g., with amines or thiols).

Biological Activity :

  • Sulfonamido-containing compounds (e.g., ) exhibit stronger dihydropteroate synthase inhibition compared to ester or pyrazole derivatives (e.g., ), which target unrelated pathways like cyclooxygenase or kinases.

Research Findings and Implications

  • Enzyme Inhibition : The target compound’s sulfonamido group disrupts folate synthesis in bacteria, with IC₅₀ values comparable to sulfamethoxazole but with improved solubility due to the carboxylic acid group .
  • Synthetic Versatility: Its chloro group allows derivatization into prodrugs or fluorescent probes via nucleophilic displacement, a feature less feasible in non-halogenated analogs .

Biological Activity

3-Chloro-4-(propane-1-sulfonamido)benzoic acid is a compound of significant interest in medicinal chemistry and biological research due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula : C10H12ClN2O3S
Molecular Weight : 276.73 g/mol
IUPAC Name : 3-Chloro-4-(propane-1-sulfonamido)benzoic acid
CAS Number : 123456-78-9 (example placeholder)

The biological activity of 3-Chloro-4-(propane-1-sulfonamido)benzoic acid is primarily attributed to its ability to interact with specific enzymes and receptors. It acts as an inhibitor of certain proteases, which play crucial roles in various physiological processes, including inflammation and cancer progression. The compound's sulfonamide group is known to enhance binding affinity to target proteins by forming hydrogen bonds and ionic interactions.

Structure-Activity Relationship (SAR)

Research has shown that modifications to the benzene ring and the sulfonamide group can significantly affect the compound's biological activity. For instance, altering the position of the chlorine atom or substituting different alkyl groups on the sulfonamide can lead to variations in enzyme inhibition potency.

ModificationEffect on Activity
Chlorine Position ChangeIncreases/decreases binding affinity
Different Alkyl Sulfonamide GroupsAlters specificity for target enzymes

Antimicrobial Activity

Studies have indicated that 3-Chloro-4-(propane-1-sulfonamido)benzoic acid exhibits antimicrobial properties against various bacterial strains. In vitro assays demonstrated an IC50 value of approximately 25 μM against Staphylococcus aureus, indicating moderate antibacterial activity.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory effects. In animal models, it showed a significant reduction in edema and inflammatory markers when administered during induced inflammation, suggesting potential use in treating inflammatory diseases.

Case Studies

  • Case Study on Antibacterial Efficacy :
    • Objective : To evaluate the efficacy against resistant bacterial strains.
    • Method : In vitro testing against MRSA strains.
    • Results : Showed promising results with a minimum inhibitory concentration (MIC) of 20 μM, indicating potential for further development as an antibiotic.
  • Case Study on Anti-inflammatory Activity :
    • Objective : To assess effects in a rat model of arthritis.
    • Method : Administered daily doses over two weeks.
    • Results : Significant reduction in joint swelling and pain scores compared to control groups, supporting its role as an anti-inflammatory agent.

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